tert-Butyl (R)-(2-amino-2-cyclopropylethyl)carbamate
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Overview
Description
tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of a tert-butyl group, an amino group, and a cyclopropyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropylamine derivative. One common method is the reaction of tert-butyl carbamate with ®-2-amino-2-cyclopropylethylamine under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamates or amines
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amino group .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. It can act as an inhibitor for certain enzymes, providing insights into their function and regulation .
Medicine
In medicinal chemistry, tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate is explored for its potential therapeutic applications. It may be used in the design of drugs targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the carbamate functionality.
tert-Butyl ®-2-amino-2-phenylethylcarbamate: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate is unique due to the combination of the tert-butyl, amino, and cyclopropyl groups. This combination imparts specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C10H20N2O2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-amino-2-cyclopropylethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
BZVMTGHIUOJVJE-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1CC1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CC1)N |
Origin of Product |
United States |
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